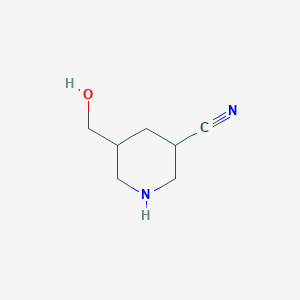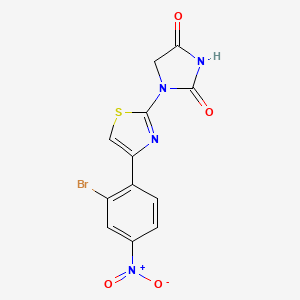
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound featuring a thiazole ring substituted with a bromo-nitrophenyl group and a hydantoin moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitrophenyl thiazole, followed by the introduction of the hydantoin group through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally include specific temperatures, solvents, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenyl)morpholine: This compound shares the bromo-nitrophenyl group but has a morpholine ring instead of a thiazole and hydantoin moiety.
2-Bromo-4-nitrophenol: Similar in having the bromo-nitrophenyl group, but lacks the thiazole and hydantoin structures. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the other compounds.
Eigenschaften
CAS-Nummer |
78140-10-0 |
|---|---|
Molekularformel |
C12H7BrN4O4S |
Molekulargewicht |
383.18 g/mol |
IUPAC-Name |
1-[4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN4O4S/c13-8-3-6(17(20)21)1-2-7(8)9-5-22-12(14-9)16-4-10(18)15-11(16)19/h1-3,5H,4H2,(H,15,18,19) |
InChI-Schlüssel |
VNWYXQHZACIPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




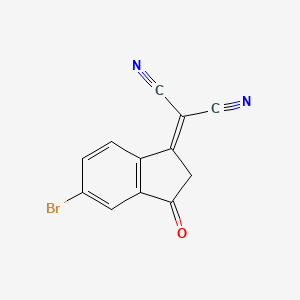
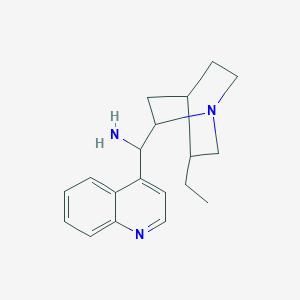
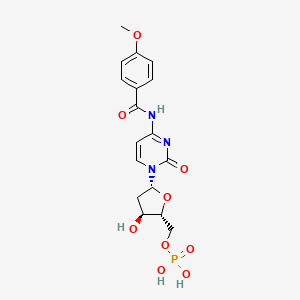
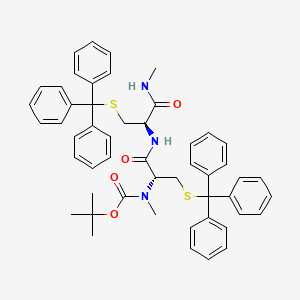


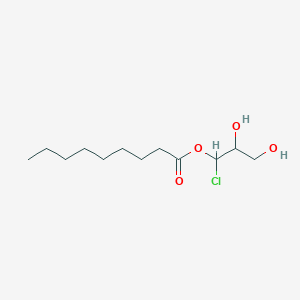
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)


